1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-
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Overview
Description
1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancer .
Mechanism of Action
Target of Action
The primary targets of the compound “1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” are the Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors .
Mode of Action
The compound “1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The activation of the FGFR signaling pathway by “1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is known that the compound has a low molecular weight, which could be beneficial to its bioavailability .
Result of Action
In vitro, “1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position, with reagents such as halogens or nitro groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- can be compared with other FGFR inhibitors such as AZD4547, JNJ-42756493 (Erdafitinib), and BGJ-398. While these compounds share a similar mechanism of action, 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- is unique due to its specific structural features and binding affinity for FGFRs . Other similar compounds include various derivatives of 1H-pyrrolo[2,3-b]pyridine that have been modified to enhance their biological activity and selectivity .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives, particularly those substituted with a phenylsulfonyl group, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the compound 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- , focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- features a pyrrolo-pyridine core with a methyl and phenylsulfonyl substituent. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
- Chemical Formula: C₁₂H₁₅N₂O₂S
- Molecular Weight: 239.33 g/mol
- CAS Registry Number: 245064-81-7
1. Antiinflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, a derivative of this class was shown to significantly inhibit the release of TNF-α from macrophages when exposed to pro-inflammatory stimuli such as lipopolysaccharide (LPS) . This suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
2. Phosphodiesterase Inhibition
The compound has been investigated for its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4B. In vitro studies revealed that certain derivatives exhibited selective inhibition of PDE4B activity, which is relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD) . The SAR studies indicated that modifications in the aryl groups attached to the pyrrolopyridine scaffold could enhance potency and selectivity against PDE4B.
Case Study 1: PDE4B Inhibition
A specific derivative, identified as 11h , demonstrated significant inhibition of PDE4B and reduced TNF-α release in macrophages. This compound was noted for its favorable ADME (absorption, distribution, metabolism, excretion) profile and selectivity against central nervous system (CNS) receptors . The findings suggest that further optimization could lead to effective treatments for CNS-related inflammatory disorders.
Case Study 2: Anticancer Activity
Another study examined various pyrrolo[2,3-b]pyridine derivatives for anticancer properties. Compounds were tested against ovarian and breast cancer cell lines. Some derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells . This highlights the potential of these compounds as anticancer agents with selective toxicity.
Structure-Activity Relationship (SAR)
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is heavily influenced by their structural modifications. Key findings from SAR studies include:
- Substituents at the 3-position enhance anti-inflammatory activity.
- The presence of a phenylsulfonyl group significantly improves PDE4B inhibitory activity.
- The size and electronic properties of substituents on the pyridine ring can modulate both potency and selectivity against various biological targets .
Summary Table of Biological Activities
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-10-16(14-13(11)8-5-9-15-14)19(17,18)12-6-3-2-4-7-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDQEJSFPUINSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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